![molecular formula C21H21N3O3S B3406503 4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid CAS No. 328106-53-2](/img/structure/B3406503.png)

4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid

Vue d'ensemble

Description

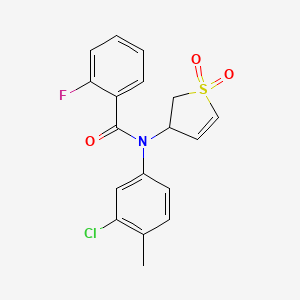

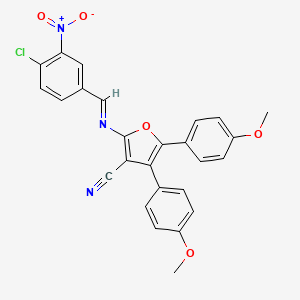

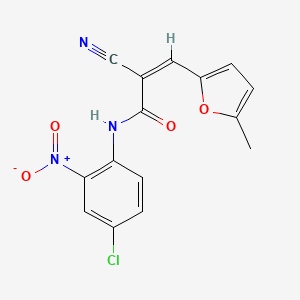

“4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid” is a derivative of butyric acid . It is a part of a series of functionalized 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives .

Synthesis Analysis

The synthesis of this compound involves a cascade reaction involving 1,4-addition and intramolecular electrophilic cyclization in a perfectly regiocontrolled manner . The reaction is mild and selective with good to high yields and displays significant functional group tolerance . Nano-CuFe2O4 spinel has been found to exhibit strong catalytic activity in this reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenyl group, a thiazol group, and a butanoic acid group. The exact molecular weight and other structural details may vary depending on the specific substitutions on the phenyl and thiazol groups .Chemical Reactions Analysis

The compound participates in a cascade reaction involving 1,4-addition and intramolecular electrophilic cyclization . The thiocarbonyl moiety plays a dual role as an electrophile and as a nucleophile in this three-component coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on the specific substitutions on the phenyl and thiazol groups. For example, the yield of the synthesized compound was reported to be 95%, and it was described as a yellow crystalline solid .Applications De Recherche Scientifique

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions that involve oxidative stress, pain, and inflammation .

Antimicrobial and Antifungal Applications

Thiazole derivatives have also shown antimicrobial and antifungal activities . A specific study on thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid, which is structurally similar to the compound you’re interested in, demonstrated antifungal activity .

Antiviral Applications

Thiazole derivatives have been found to exhibit antiviral properties . For example, non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which are structurally similar to the compound , showed 4- to 7-folds higher antiviral activity than the commercial drug Pemetrexed against Newcastle disease virus .

Neuroprotective Applications

Thiazole derivatives have been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Antitumor and Cytotoxic Applications

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity activity on three human tumor cell lines .

HIV Inhibitor Applications

4-oxo-6-substituted phenyl-2-thioxo1,2,3,4-tetrahydropyrimidine-5-carbonitrile analogues, which are structurally similar to the compound , have been hypothesized as inhibitors of HIV-1 Integrase strand transfer .

COX-2 Inhibitory Applications

2,3-diaryl-4 (3H)-quinazolinones possessing p-benzene-sulfonamide moieties at C-2 and phenyl rings at N-3, which are structurally similar to the compound , were predicted to have potent COX-2 inhibitory activity . This suggests potential applications in the treatment of inflammation and pain.

Diuretic Applications

Thiazole derivatives have been found to exhibit diuretic properties . This suggests potential applications in the treatment of conditions that involve fluid retention.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

4-oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-19(11-12-20(26)27)22-13-14-24-18(16-7-3-1-4-8-16)15-28-21(24)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMHOSGIXSXQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B3406429.png)

![Ethyl 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3406452.png)

![(E)-2-(sec-butylamino)-9-methyl-3-(((4-nitrophenyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406455.png)

![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)

![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3406464.png)

![(E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3406493.png)

![(Z)-decyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3406501.png)

![diethyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3406507.png)